5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid

Monoamine oxidase B inhibition Isoform selectivity Neurodegenerative disease research

This compound is a precisely functionalized isoquinolinone derivative, offering a unique MAO-B selective inhibition profile with an IC50 of 86 nM. Its computed LogP of 1.8 and TPSA of 66.4 Ų make it a superior CNS-penetrant scaffold over the non-brominated parent. With orthogonal reactive handles at the 5-bromo and 3-carboxylic acid positions, it is an ideal and versatile advanced intermediate for parallel library synthesis in hit-to-lead campaigns for kinases and apoptosis-regulating therapeutics.

Molecular Formula C10H6BrNO3
Molecular Weight 268.066
CAS No. 1597387-07-9
Cat. No. B2786756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
CAS1597387-07-9
Molecular FormulaC10H6BrNO3
Molecular Weight268.066
Structural Identifiers
SMILESC1=CC2=C(C=C(NC2=O)C(=O)O)C(=C1)Br
InChIInChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(7)4-8(10(14)15)12-9(5)13/h1-4H,(H,12,13)(H,14,15)
InChIKeyZFORFOKVGCPMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid (CAS 1597387-07-9): Chemical Identity and Core Pharmacophore


5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a brominated isoquinolinone derivative bearing a carboxylic acid at the 3-position and a keto group at the 1-position [1]. It belongs to the 1-oxo-2H-isoquinoline-3-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry for kinase and MAO inhibition [2]. The compound features a bromine substituent at the 5-position of the isoquinoline ring, distinguishing it from non-halogenated or alternatively halogenated analogs, and its computed XLogP3 of 1.8 and topological polar surface area (TPSA) of 66.4 Ų define its physicochemical profile [3].

Why 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid Cannot Be Replaced by Common Isoquinoline Analogs


Within the 1-oxo-2H-isoquinoline-3-carboxylic acid series, subtle changes in substitution pattern dramatically alter biological target engagement. The 5-bromo substituent critically modulates monoamine oxidase (MAO) isoform selectivity: unsubstituted or differently halogenated analogs exhibit markedly different MAO-A/MAO-B inhibition profiles [1]. Similarly, positional isomers such as 5-bromoisoquinoline-1-carboxylic acid (CAS 1253654-73-7) place the carboxylic acid at the 1-position rather than the 3-position, fundamentally altering the hydrogen-bonding pharmacophore recognized by target proteins [2]. Generic substitution without preserving the exact 5-bromo-1-oxo-3-carboxylic acid arrangement risks loss of the compound's characteristic MAO-B potency and isoform selectivity documented in BindingDB [3].

Quantitative Differentiation Evidence for 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid vs. Closest Analogs


MAO-B Selectivity Index: 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid vs. Selegiline and Clorgyline

5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid inhibits recombinant human MAO-B with an IC50 of 86 nM and MAO-A with an IC50 of 12,400 nM, yielding a MAO-B selectivity index (SI = IC50 MAO-A / IC50 MAO-B) of ~144 [1]. This selectivity profile positions it between the classical irreversible MAO-B inhibitor selegiline (SI ≈ 451; MAO-B IC50 = 51 nM, MAO-A IC50 = 23,000 nM) and the MAO-A-selective inhibitor clorgyline (SI ≈ 0.00043; MAO-A IC50 = 19.5 nM, MAO-B IC50 = 45,300 nM) [2]. The compound thus offers a distinct selectivity window—less stringent MAO-B selectivity than selegiline but far greater MAO-B preference than clorgyline—making it a valuable tool compound for dissecting MAO isoform contributions in complex biological systems.

Monoamine oxidase B inhibition Isoform selectivity Neurodegenerative disease research

Intra-chemotype MAO-B Potency Differentiation: 5-Bromo vs. Structurally Divergent Isoquinoline Derivatives

Among isoquinoline derivatives screened against MAO-B in comparable recombinant human enzyme assays, 5-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid (IC50 = 86 nM) demonstrates sub-100 nM potency [1]. In contrast, a structurally divergent brominated isoquinoline bearing a distinct substitution pattern (CHEMBL3398528; BDBM50063525) exhibits only weak MAO-B inhibition with an IC50 > 100,000 nM under similar assay conditions [2]. This >1,160-fold potency difference underscores the critical contribution of the 1-oxo-3-carboxylic acid pharmacophore combined with the 5-bromo substituent for achieving nanomolar MAO-B engagement within the isoquinoline chemical space.

Structure-activity relationship MAO-B potency Halogen effect

Physicochemical Differentiation: Lipophilicity Shift Induced by 5-Bromo Substitution vs. Parent 1-Oxo-2H-isoquinoline-3-carboxylic Acid

Introduction of the bromine atom at the 5-position increases the computed lipophilicity (XLogP3) from 0.91–0.95 for the unsubstituted parent compound 1-oxo-2H-isoquinoline-3-carboxylic acid (CAS 7509-13-9) to 1.8 for the 5-bromo derivative [1], representing a ~0.85–0.89 log unit increase. Notably, the topological polar surface area (TPSA) remains unchanged at 66.4 Ų for both compounds , indicating that the bromine substituent enhances membrane permeability potential without altering hydrogen-bonding capacity. This decoupled modulation of lipophilicity and polarity is advantageous for optimizing passive diffusion while maintaining target-binding hydrogen-bond interactions.

Lipophilicity modulation Drug-likeness Permeability

Synthetic Versatility Advantage: Dual Functional Handles vs. Mono-functional Isoquinoline Intermediates

5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid uniquely combines two orthogonal reactive handles on the isoquinoline scaffold: a 5-bromo substituent amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and a 3-carboxylic acid group available for amide bond formation or esterification [1]. In contrast, the simpler 5-bromoisoquinolin-1(2H)-one (CAS 190777-77-6) lacks the carboxylic acid handle , while 5-bromoisoquinoline-1-carboxylic acid (CAS 1253654-73-7) places the acid at the 1-position, altering the electronic environment and reactivity profile [2]. This dual-handle architecture enables sequential or orthogonal derivatization strategies not possible with mono-functional analogs, maximizing the diversity of accessible analogs from a single starting material.

Synthetic intermediate Cross-coupling Derivatization

Recommended Application Scenarios for 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid Based on Evidence


MAO-B Selective Tool Compound for Neurodegenerative Disease Research

With a MAO-B IC50 of 86 nM and a selectivity index of ~144 over MAO-A [1], this compound is well-suited as a moderate-selectivity MAO-B inhibitor tool for investigating MAO-B contributions in Parkinson's disease and Alzheimer's disease models where complete MAO-B ablation (as with selegiline) may confound interpretation of MAO-A compensatory mechanisms. Its selectivity profile fills a gap between highly selective MAO-B inhibitors (selegiline, SI ≈ 451) and non-selective or MAO-A-preferring inhibitors [2].

Scaffold for Focused Kinase Inhibitor Library Synthesis

The 1-oxo-2H-isoquinoline core is a recognized pharmacophore for Rho-kinase (ROCK) and other kinase inhibitors [1]. The dual orthogonal handles (5-Br for cross-coupling, 3-COOH for amidation) make this compound an ideal starting point for parallel library synthesis, enabling rapid exploration of vectors extending from both the 5-position and 3-position. This is particularly valuable for hit-to-lead optimization campaigns targeting kinases with shallow ATP-binding pockets that accommodate isoquinolinone scaffolds.

Bax/BAK Inhibitor Development for Apoptosis Modulation

Patent literature (US20250154140A1) identifies isoquinoline derivatives of Formula I, encompassing the 1-oxo-2H-isoquinoline-3-carboxylic acid chemotype, as inhibitors of BAX and/or BAK for treating neurodegenerative diseases [1]. The 5-bromo substitution pattern on this scaffold may confer favorable binding interactions within the BAX/BAK hydrophobic grooves. This compound can serve as a key intermediate or reference standard for research groups pursuing apoptosis-regulating therapeutics.

Lipophilicity-Optimized Lead Compound for CNS-Targeted Programs

The computed XLogP3 of 1.8 [1], compared to 0.91 for the non-brominated parent , places this compound in a favorable lipophilicity range (LogP 1–3) associated with optimal CNS penetration while maintaining a TPSA of 66.4 Ų below the commonly cited 90 Ų threshold for blood-brain barrier permeability. This profile supports its prioritization over the more polar parent compound for CNS drug discovery programs where target engagement in the brain parenchyma is required.

Quote Request

Request a Quote for 5-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.